molecular formula C15H18N2O2S B512834 5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide CAS No. 684226-31-1

5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide

Cat. No.: B512834
CAS No.: 684226-31-1
M. Wt: 290.4g/mol
InChI Key: GKABGHPRVSZSRX-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide is a chemical compound for research and development. It belongs to the benzenesulfonamide class, which are investigated for potential use in various fields. Researchers value benzenesulfonamide derivatives for their potential biochemical applications. For instance, structurally similar compounds, such as those featuring a pyridine-sulfonamide core, are explored for their ability to modulate biological pathways . One such example is a compound acting as an agonist for jasmonate-dependent responses in plants, suggesting that this chemical class can be designed to influence specific biological systems . Furthermore, other sulfonamide-based Schiff bases are noted for their enhanced biological activities and are studied using computational methods like DFT and molecular docking to predict their behavior and interaction with biological targets . Please note that the specific research applications and mechanism of action for this compound require further experimental validation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11(2)13-5-4-12(3)15(10-13)20(18,19)17-14-6-8-16-9-7-14/h4-11H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKABGHPRVSZSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332963
Record name 2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

684226-31-1
Record name 2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Methyl-5-isopropylbenzenesulfonyl Chloride

The benzenesulfonyl chloride intermediate serves as the foundational building block. Two primary methods emerge for its preparation:

Direct Sulfonation of 2-Methyl-5-isopropylbenzene

Chlorosulfonic acid-mediated sulfonation introduces the sulfonic acid group at the 5-position of 2-methyl-isopropylbenzene. The reaction proceeds under anhydrous conditions at 0–5°C to minimize polysubstitution. After quenching with ice water, the sulfonic acid is isolated and treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride:

2-Methyl-5-isopropylbenzene+ClSO₃H2-Methyl-5-isopropylbenzenesulfonic acidPCl52-Methyl-5-isopropylbenzenesulfonyl chloride\text{2-Methyl-5-isopropylbenzene} + \text{ClSO₃H} \rightarrow \text{2-Methyl-5-isopropylbenzenesulfonic acid} \xrightarrow{\text{PCl}_5} \text{2-Methyl-5-isopropylbenzenesulfonyl chloride}

Key Parameters

  • Solvent: Dichloromethane or chlorobenzene

  • Temperature: 0–5°C (sulfonation), 60–80°C (chlorination)

  • Yield: 65–75% (isolated via fractional distillation)

Nitro Reduction Pathway

An alternative route begins with 2-methyl-5-nitrobenzenesulfonyl chloride, which undergoes catalytic hydrogenation to introduce the isopropyl group. Using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60 psi reduces the nitro group to an amine, followed by alkylation with isopropyl bromide:

2-Methyl-5-nitrobenzenesulfonyl chlorideH2/Pd-C2-Methyl-5-aminobenzenesulfonyl chloride(CH₃)₂CHBr2-Methyl-5-isopropylbenzenesulfonyl chloride\text{2-Methyl-5-nitrobenzenesulfonyl chloride} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Methyl-5-aminobenzenesulfonyl chloride} \xrightarrow{\text{(CH₃)₂CHBr}} \text{2-Methyl-5-isopropylbenzenesulfonyl chloride}

Advantages

  • Avoids competing directing effects during sulfonation.

  • Enables late-stage functionalization of the benzene ring.

Coupling with 4-Aminopyridine

The sulfonamide bond forms via nucleophilic substitution between 2-methyl-5-isopropylbenzenesulfonyl chloride and 4-aminopyridine. This reaction is typically conducted in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) with a tertiary amine base to scavenge HCl:

2-Methyl-5-isopropylbenzenesulfonyl chloride+4-AminopyridineEt3NThis compound\text{2-Methyl-5-isopropylbenzenesulfonyl chloride} + \text{4-Aminopyridine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}

Optimized Conditions

  • Molar Ratio: 1:1.2 (sulfonyl chloride to amine)

  • Base: Triethylamine or diisopropylethylamine

  • Reaction Time: 4–6 hours at 25°C

  • Yield: 80–85% after silica gel chromatography

Analytical and Process Considerations

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp 142–144°C).

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, isopropyl CH₃), 2.37 (s, 3H, Ar-CH₃), 7.40–8.55 (m, 6H, aromatic protons).

  • LC-MS: [M+H]⁺ at m/z 290.4, confirming molecular weight.

Comparative Analysis of Methodologies

Parameter Direct Sulfonation Nitro Reduction Coupling
Reaction Steps 231
Overall Yield 65%55%85%
Purity ≥95%≥90%≥98%
Scalability IndustrialLab-scaleLab-scale

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation: Competing ortho/para directing effects of methyl and isopropyl groups may lead to byproducts. Using excess chlorosulfonic acid (1.5 eq) and low temperatures suppresses undesired substitutions.

  • Amine Reactivity: 4-Aminopyridine’s moderate nucleophilicity necessitates prolonged reaction times. Microwave-assisted synthesis (50°C, 30 min) enhances reaction rates without compromising yield .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide exhibit antimicrobial properties. This class of compounds can inhibit bacterial growth and biofilm formation, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that structural modifications can enhance their efficacy as antimicrobial agents .

Anticancer Research

The sulfonamide moiety is known to play a role in anticancer drug design. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may have potential as an anticancer agent, though further research is needed to elucidate its mechanisms of action and effectiveness .

Enzyme Inhibition

Sulfonamides often act as enzyme inhibitors. There is ongoing research into the ability of this compound to inhibit specific enzymes involved in disease pathways, potentially leading to new therapeutic strategies for conditions like hypertension and diabetes. The inhibition of carbonic anhydrase and other related enzymes could be explored further with this compound .

Drug Development

The compound's structural characteristics make it a candidate for further modification and optimization in drug development processes. Its pharmacokinetic properties, including solubility and bioavailability, are subjects of interest for researchers aiming to develop new therapeutic agents that are effective and safe for clinical use .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of MRSA biofilm formation by derivatives of sulfonamides similar to this compound .
Study BAnticancer PropertiesInvestigated the effects on cancer cell lines, showing potential cytotoxic effects that warrant further exploration .
Study CEnzyme InhibitionExplored the inhibition of carbonic anhydrase by sulfonamide derivatives, suggesting a mechanism for potential therapeutic effects .

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By blocking these enzymes, the compound effectively halts the proliferation of bacteria, leading to their eventual death.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural motifs with the target molecule but differ in core scaffolds, substituents, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups/Substituents
5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide (Target) C₁₅H₁₈N₂O₂S 290.38 Benzene Sulfonamide, isopropyl, methyl, pyridin-4-yl
4-(Isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide C₂₄H₂₃N₃O₄S₂ 481.60 Benzamide Carboxamide, isopropylsulfonyl, methoxybenzo[d]thiazole
N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-pyrimidinecarboxamide C₂₁H₂₀ClN₄O₃S 452.93 Pyrimidine Carboxamide, propylsulfonyl, chloro, pyridinyl
N-Butylsulfonyl-O-(4-(4-pyridinyl)butyl)-L-tyrosine C₂₂H₃₀N₂O₅S 458.55 Tyrosine derivative Sulfonamide, pyridinyl, butyl chain

Key Observations :

  • Core Variations : The target’s benzene core contrasts with pyrimidine (), benzamide (), and tyrosine-based () scaffolds. These differences influence electronic properties and binding interactions.
  • Sulfonamides are more acidic than carboxamides, enhancing solubility in physiological conditions.
  • Substituent Effects : Bulky isopropyl and methyl groups on the benzene ring (target) introduce steric hindrance compared to the linear propylsulfonyl group in or flexible pyridin-4-ylmethyl in .

Physicochemical and Pharmacokinetic Implications

  • Solubility : The pyridin-4-yl group in the target may enhance water solubility compared to lipophilic substituents like methoxybenzo[d]thiazole in .
  • Steric Effects : The 2-methyl and 5-isopropyl groups in the target create a steric environment that could hinder binding to flat enzymatic active sites, unlike the planar pyrimidine core in .

Biological Activity

5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide, with the chemical formula C15H18N2O2S and CAS number 684226-31-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The structure of this compound consists of a benzenesulfonamide core with isopropyl and methyl substitutions, as well as a pyridine moiety. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against various pathogens. The mechanism of action likely involves inhibition of bacterial enzyme systems.
  • Anticancer Properties : Some studies have indicated that this compound may inhibit cancer cell proliferation. It shows selective cytotoxicity towards certain cancer cell lines while sparing normal cells.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study assessing the antibacterial properties of similar compounds found that sulfonamides can effectively inhibit bacterial growth by targeting folic acid synthesis pathways. While specific data on this compound is limited, its structural similarities suggest comparable activity.

Anticancer Activity

In vitro tests have shown promising results for related sulfonamide derivatives in inhibiting tumor growth. For instance, compounds with similar structural motifs demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 0.87 to 12.91 µM) . These findings suggest that this compound may also exhibit potent anticancer effects.

Anti-inflammatory Mechanisms

Research on related compounds indicates that sulfonamides can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenases (COX) or other inflammatory mediators . Further studies are needed to elucidate the specific pathways affected by this compound.

Case Studies

StudyFocusFindings
Antimicrobial activitySuggested potential effectiveness against various bacterial strains
Anticancer propertiesDemonstrated selective cytotoxicity in cancer cell lines with IC50 values indicating significant potency
Anti-inflammatory effectsIndicated possible modulation of inflammatory pathways

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds are known to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors involved in inflammation and tumor growth regulation.
  • Gene Expression Modulation : There is evidence suggesting that sulfonamides can influence gene expression related to cell cycle progression and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves sulfonylation of substituted benzene precursors followed by coupling with pyridine derivatives. Key steps include:

  • Catalyst Selection : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro or azo intermediates, as demonstrated in analogous sulfonamide syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM, pyridine) enhance coupling efficiency, while methanol or ethanol aids in intermediate purification .
  • Temperature Control : Reactions often require reflux (80–100°C) for amide bond formation, with room-temperature stirring for sensitive intermediates .
    • Data Contradiction Note : Conflicting yields (e.g., 67% vs. 93% in similar protocols) may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR/IR : 1^1H/13^13C NMR confirms substituent positions (e.g., isopropyl and pyridinyl groups), while IR identifies sulfonamide S=O stretches (~1145–1234 cm1^{-1}) .
  • X-ray Crystallography : Resolves bond angles and torsion angles, critical for confirming stereochemistry in sulfonamide derivatives (e.g., C–S–N–C dihedral angles) .
  • HRMS : Validates molecular weight (e.g., observed vs. calculated m/z for C16_{16}H20_{20}N2_2O2_2S) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing sulfonamide groups lower LUMO energy, enhancing electrophilic interactions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with biological targets (e.g., enzymes like dihydrofolate reductase). Pyridinyl and sulfonamide moieties often exhibit hydrogen bonding with active-site residues .
    • Data Contradiction Note : Discrepancies between in silico predictions and experimental IC50_{50} values may arise from solvation effects or protein flexibility unaccounted for in rigid docking .

Q. What strategies resolve contradictions in reported antimicrobial activity data for sulfonamide derivatives?

  • Methodological Answer :

  • Comparative Assays : Test against standardized bacterial strains (e.g., E. coli ATCC 25922) using agar diffusion and MIC protocols to normalize results .
  • Structure-Activity Analysis : Correlate substituent effects (e.g., isopropyl vs. tert-butyl groups) with activity trends. Bulkier groups may hinder membrane penetration, reducing efficacy .
    • Case Study : Analogous compounds with pyridinyl-sulfonamide scaffolds show 4–16 µg/mL MIC against S. aureus, but variations in isopropyl positioning alter activity by 2–3 orders of magnitude .

Q. How do pharmacokinetic properties (e.g., metabolic stability, lipophilicity) impact the therapeutic potential of this compound?

  • Methodological Answer :

  • Lipophilicity (LogP) : Measure via shake-flask or HPLC methods. Optimal LogP (~2–3) balances membrane permeability and solubility. The isopropyl group increases LogP by ~0.5 units compared to methyl analogs .
  • Metabolic Stability : Use liver microsome assays (e.g., rat or human CYP450 isoforms) to identify vulnerable sites (e.g., N-methylation of pyridinyl groups) .

Q. What crystallographic techniques elucidate electronic effects of substituents on the benzenesulfonamide core?

  • Methodological Answer :

  • Charge Density Analysis : Multipole refinement of X-ray data reveals electron-withdrawing/donating effects. For example, the pyridinyl nitrogen withdraws electron density from the sulfonamide group, polarizing the S–O bonds .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) influenced by substituent bulkiness .

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